molecular formula C11H17N3O3S B8052204 3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B8052204
M. Wt: 271.34 g/mol
InChI Key: VWTZCRAACSEGBT-UHFFFAOYSA-N
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Description

3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a pyrimidine ring, which is a heterocyclic aromatic organic structure, and various functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the condensation of an appropriate β-diketone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The thioamide group can be oxidized to form a sulfone.

  • Reduction: The carbonyl group can be reduced to an alcohol.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of a sulfone derivative.

  • Reduction: Formation of a hydroxyl derivative.

  • Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Thiobarbituric acid: Similar structure but different functional groups.

  • Cytosine derivatives: Similar pyrimidine ring but different substituents.

  • Uracil derivatives: Similar base structure but different functional groups.

Each of these compounds has unique properties and applications, highlighting the importance of structural variations in chemical reactivity and biological activity.

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-13(4-2)5-6-14-9(15)8(10(16)17)7-12-11(14)18/h7H,3-6H2,1-2H3,(H,12,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTZCRAACSEGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C(=CNC1=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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